N-Fmoc-1-trityl L-Homohistidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

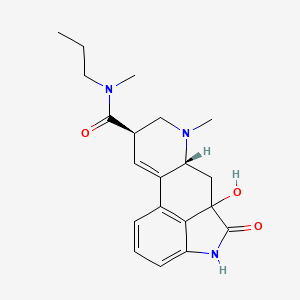

“N-Fmoc-1-trityl L-Homohistidine” is used in the synthesis and application of Fmoc-His (3-Bum)-OH . It is a biochemical used for proteomics research . The molecular formula is C41H35N3O4 and the molecular weight is 633.73 .

Synthesis Analysis

The synthesis of “N-Fmoc-1-trityl L-Homohistidine” involves the use of fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and the dicyclohexylammonium salt of N-hydroxysuccinimide . Fmoc chemistry could be suitable for scalable approach of PMO synthesis using peptide synthesizer as it is a neutral oligomer like peptide .Molecular Structure Analysis

The molecular structure of “N-Fmoc-1-trityl L-Homohistidine” is represented by the formula C41H35N3O4 . The IUPAC name for this compound is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-tritylimidazol-4-yl)butanoic acid.Physical And Chemical Properties Analysis

The molecular weight of “N-Fmoc-1-trityl L-Homohistidine” is 633.73 . The melting point is 141-146°C and the boiling point is 811.7±65.0 °C (Predicted) .Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The use of Fmoc as a temporary protecting group for amine at the N-terminus in SPPS is very widespread for Fmoc/tBu approach, because its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin . This suggests that “N-Fmoc-1-trityl L-Homohistidine” and similar compounds have a promising future in the field of peptide synthesis.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Fmoc-1-trityl L-Homohistidine involves the protection of the amine and carboxylic acid functional groups, followed by coupling of the Fmoc-protected amino acid with the trityl-protected homohistidine. ", "Starting Materials": [ "L-Homohistidine", "Fmoc-OSu", "Trityl chloride", "N,N-Diisopropylethylamine (DIPEA)", "N,N-Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Diethyl ether", "Hydrochloric acid (HCl)", "Sodium bicarbonate (NaHCO3)" ], "Reaction": [ "Protection of L-Homohistidine amine group with trityl chloride using DIPEA as a base in DMF solvent", "Deprotection of the carboxylic acid group with HCl in DCM solvent", "Protection of the amine group with Fmoc-OSu using DIPEA as a base in DMF solvent", "Coupling of the Fmoc-protected amino acid with the trityl-protected homohistidine using DIC/HOBt as coupling reagents in DMF solvent", "Deprotection of the trityl group with 1% HCl in DCM/DMF solvent", "Deprotection of the Fmoc group with 20% piperidine in DMF solvent", "Purification of the final product using chromatography with a mobile phase of DCM/diethyl ether and neutralization of the product with NaHCO3" ] } | |

Número CAS |

1324564-23-9 |

Nombre del producto |

N-Fmoc-1-trityl L-Homohistidine |

Fórmula molecular |

C41H35N3O4 |

Peso molecular |

633.748 |

Nombre IUPAC |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-tritylimidazol-4-yl)butanoic acid |

InChI |

InChI=1S/C41H35N3O4/c45-39(46)38(43-40(47)48-27-37-35-22-12-10-20-33(35)34-21-11-13-23-36(34)37)25-24-32-26-42-28-44(32)41(29-14-4-1-5-15-29,30-16-6-2-7-17-30)31-18-8-3-9-19-31/h1-23,26,28,37-38H,24-25,27H2,(H,43,47)(H,45,46)/t38-/m0/s1 |

Clave InChI |

ZEKQMTMRKGEVMF-LHEWISCISA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC=C4CCC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Sinónimos |

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-(triphenylmethyl)-L-homohistidine; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-1-oxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B589983.png)

![9-Ethoxy-8-methyl-8-azaspiro[4.5]decan-7-one](/img/structure/B589990.png)